molecular formula C18H25NO4 B6697540 Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate

Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate

Cat. No.: B6697540
M. Wt: 319.4 g/mol
InChI Key: JOQNBLOFZRMJBE-UHFFFAOYSA-N
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Description

Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is a complex organic compound that features a furan ring, a pyrrolidine ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often prepared via the reaction of an amine with a suitable carbonyl compound.

    Coupling Reactions: The furan and pyrrolidine derivatives are then coupled using a suitable coupling agent, such as a carbodiimide.

    Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable precursor.

    Final Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

    Substitution: The furan and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism by which Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The furan and pyrrolidine rings may play a role in binding to specific sites, while the cyclopentyl group may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexyl]acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[1-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-22-17(21)13-18(8-2-3-9-18)12-16(20)19-10-4-6-14(19)15-7-5-11-23-15/h5,7,11,14H,2-4,6,8-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQNBLOFZRMJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)CC(=O)N2CCCC2C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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